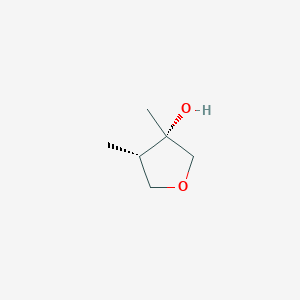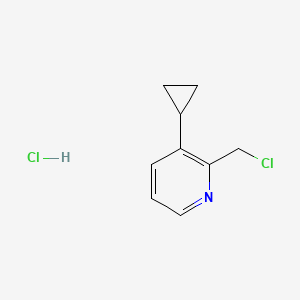
2-(Chloromethyl)-3-cyclopropylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-3-cyclopropylpyridine;hydrochloride, also known as CCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CCP belongs to the class of compounds known as pyridines, which are commonly used in the pharmaceutical industry for the development of drugs. In
Scientific Research Applications
1. Use in Fluorescence Microscopy
The compound 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a related chemical, has been identified as a thiol-reactive luminescent agent. It is notable for its long luminescence lifetime and large Stokes shift, accumulating specifically in mitochondria. This makes it a valuable tool for targeting and imaging biological entities in fluorescence microscopy (Amoroso et al., 2008).
2. Electroluminescent Properties in Platinum Complexes
Research involving a series of mono-cyclometalated Pt(II) complexes, which include 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric N∧C cyclometalated ligand, demonstrates the potential of derivatives of such compounds in electroluminescence. These complexes, synthesized through a palladium-catalyzed cross-coupling reaction, show promise for applications in optoelectronic devices (Ionkin et al., 2005).
3. Role in Separation and Purification Processes
2-Chloro-5-trichloromethylpyridine, an intermediate in the production of certain medications and pesticides, has been studied for its separation and purification. Techniques like extraction, distillation, and column chromatography were employed to purify photochlorinated products of 3-methylpyridine, demonstrating the chemical’s importance in industrial processing (Su Li, 2005).
4. Applications in DNA Binding and Cytotoxicity Studies
Chloropolypyridyl ruthenium complexes, which are structurally related, have been studied for their DNA binding properties and cytotoxic effects in tumor cell lines. These studies provide insights into the potential of such compounds in developing new classes of metal-based antitumor agents that act via mechanisms involving DNA interstrand cross-linking (Novakova et al., 1995).
properties
IUPAC Name |
2-(chloromethyl)-3-cyclopropylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-6-9-8(7-3-4-7)2-1-5-11-9;/h1-2,5,7H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIUWPHGWVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

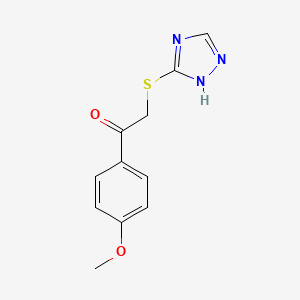
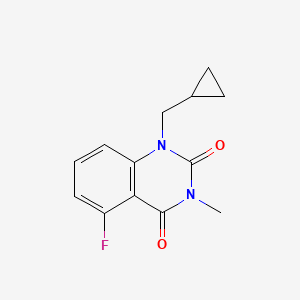
![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)

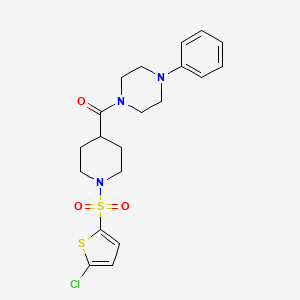
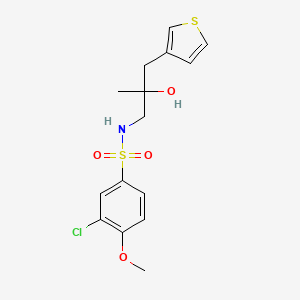

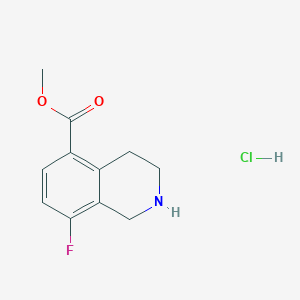

![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)
![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2646426.png)

